Product packaging for Osi-906(Cat. No.:CAS No. 867160-72-3)

Osi-906

Cat. No.: B10754750
CAS No.: 867160-72-3
M. Wt: 421.5 g/mol
InChI Key: PKCDDUHJAFVJJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Linsitinib (also known as OSI-906) is a potent, selective, and orally bioavailable dual inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (IR). As a key signaling pathway in cell proliferation, survival, and metabolism, the IGF-1R/IR axis is a compelling target for oncological research. Linsitinib functions by competitively binding to the ATP-binding site of these receptor tyrosine kinases, effectively blocking their autophosphorylation and subsequent activation of downstream effectors such as the PI3K/AKT and MAPK/ERK pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H23N5O B10754750 Osi-906 CAS No. 867160-72-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[8-amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O/c1-26(32)14-19(15-26)25-30-22(23-24(27)28-11-12-31(23)25)18-8-7-17-9-10-20(29-21(17)13-18)16-5-3-2-4-6-16/h2-13,19,32H,14-15H2,1H3,(H2,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCDDUHJAFVJJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC5=C(C=C4)C=CC(=N5)C6=CC=CC=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401007055, DTXSID901121553
Record name Linsitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401007055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-[8-Amino-1-(2-phenyl-7-quinolinyl)imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867160-71-2, 867160-72-3
Record name Linsitinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867160712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Linsitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06075
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Linsitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401007055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-[8-Amino-1-(2-phenyl-7-quinolinyl)imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LINSITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15A52GPT8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Elucidation of Linsitinib Action

Direct Receptor Interactions and Autophosphorylation Inhibition

Linsitinib (B1684704) functions as a potent and selective dual inhibitor of both IGF-1R and IR. tocris.commedchemexpress.com It binds to the cytoplasmic kinase domain of these receptors, inhibiting their intrinsic kinase activity. plos.orgnih.govfrontiersin.org This binding prevents the autophosphorylation of the receptors, a critical step for initiating downstream signaling. tocris.comfrontiersin.org

Inhibition of IGF-1R Tyrosine Kinase Activity

Linsitinib inhibits the intrinsic kinase activity of IGF-1R by binding to its cytoplasmic kinase domain. plos.orgnih.govfrontiersin.org This interaction prevents the autophosphorylation of IGF-1R, specifically inhibiting the phosphorylation of IGF-1Rβ at Tyr1135. plos.org Research has shown that linsitinib suppresses IGF-1-induced phosphorylation of IGF-1R in various cell lines. plos.orgplos.org Studies have reported IC50 values for Linsitinib against IGF-1R in the nanomolar range (e.g., 35 nM in cell-free assays). tocris.commedchemexpress.comselleckchem.com

Downstream Signaling Pathway Modulation

The inhibition of IGF-1R and IR tyrosine kinase activity by linsitinib leads to the blockade of several downstream signaling pathways that are crucial for cell growth, proliferation, and survival. plos.orgtocris.comfrontiersin.orgplos.org

Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR Pathway Attenuation

Linsitinib effectively blocks the activation of the PI3K/Akt/mTOR pathway, which is a key downstream cascade regulated by IGF-1R and IR signaling. plos.orgtocris.comnih.govfrontiersin.orgplos.org Inhibition of receptor phosphorylation by linsitinib results in the attenuation of Akt phosphorylation at sites such as Ser473. plos.org While some studies show inhibition of Akt phosphorylation at both Thr308 and Ser473, others specifically highlight the inhibition of Ser473 phosphorylation. plos.org This suppression of the PI3K/Akt axis subsequently impacts the activity of mTOR, a central regulator of cell growth and protein synthesis. tocris.comnih.govlarvol.comnih.govoaes.cc

Extracellular Signal-Regulated Kinase (ERK) Pathway Suppression

The ERK pathway, also known as the Ras/Raf/MAPK pathway, is another major signaling cascade activated by IGF-1R and IR. nih.govdrugbank.com Linsitinib has been shown to suppress the activation of the ERK pathway by blocking the upstream receptor tyrosine kinase activity. plos.orgfrontiersin.orgplos.orgnih.gov This inhibition of ERK phosphorylation contributes to the anti-proliferative effects of linsitinib. plos.orgplos.org Studies have demonstrated that linsitinib down-regulates the phosphorylation of ERK1/2 in various cell lines. nih.govresearchgate.net

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway Interactions

While the PI3K/Akt/mTOR and ERK pathways are primary targets of IGF-1R and IR signaling, the JAK/STAT pathway can also be involved. drugbank.comcaymanchem.com Activation of IGF-1R can signal through the JAK/STAT pathway, and phosphorylation of JAK proteins can lead to the activation of STAT proteins, particularly STAT3. drugbank.comfrontiersin.org STAT3 activation is implicated in gene transcription and may play a role in the transforming activity of IGF-1R. drugbank.comfrontiersin.org Research suggests that compensatory upregulation of STAT3 can emerge as a mechanism of resistance to IGF-1R inhibitors. nih.govmdpi.com Linsitinib's potential interactions with the JAK/STAT pathway are an area of ongoing investigation, particularly in the context of resistance mechanisms and immunomodulation. frontiersin.org

Ras/Raf/MEK Pathway Modulation

The Ras/Raf/MEK/ERK pathway is a crucial signaling cascade that regulates fundamental cellular functions including survival, proliferation, and differentiation. frontiersin.orgnih.gov This pathway is frequently activated in various cancers due to abnormal activation of receptor tyrosine kinases or mutations in Ras or Raf genes. frontiersin.org

Research has shown that Linsitinib can modulate the activity of the Ras/Raf/MEK/ERK pathway. Studies in esophageal squamous cell carcinoma (ESCC) cell lines demonstrated that Linsitinib treatment inhibited the ERK signaling pathway. nih.govnih.gov Similarly, in orbital fibroblasts from patients with thyroid-associated ophthalmopathy (TAO), Linsitinib inhibited IGF-1-induced phosphorylation of ERK. plos.orgresearchgate.net

Furthermore, activation of the IGF-1R/IR axis has been identified as a mechanism of resistance to inhibitors targeting components of the Ras/Raf/MEK/ERK cascade, such as BRAF inhibitors in melanoma. frontiersin.orgmdpi.com In BRAF-V600E mutant colorectal cancer organoids, the addition of Linsitinib to combined EGFR/BRAF inhibition resulted in a strong inhibition of the phosphorylation of MEK and ERK, which was not observed with EGFR and BRAF inhibitors alone. mdpi.com This suggests that Linsitinib can help overcome resistance mechanisms involving the compensatory activation of the IGF-1R/IR axis that subsequently impacts the MEK/ERK pathway. mdpi.com

Data illustrating the effect of Linsitinib on ERK phosphorylation in different cell lines are presented below:

Cell LineTreatment (Linsitinib concentration)Effect on ERK PhosphorylationSource
ESCC cell lines (TE-13, TE-1, KYSE-510)0.1 or 1.0 μmol/L for 72 hInhibited nih.govnih.gov
Orbital Fibroblasts (TAO patients)Pre-treatment followed by IGF-1 stimulationInhibited plos.orgresearchgate.net
BRAF-V600E mutant CRC organoids10 μM in combination with encorafenib (B612206) and afatinibStrong inhibition mdpi.com

Nuclear Factor-κB (NF-κB) Pathway Dynamics

The Nuclear Factor-κB (NF-κB) pathway is a critical regulator of gene expression involved in various cellular processes, including inflammation, immune response, cell survival, and proliferation. Aberrant activation of NF-κB is frequently observed in cancer and can contribute to tumor progression and resistance to therapy. researchgate.net

Research indicates that Linsitinib can influence NF-κB pathway dynamics, particularly in the context of acquired resistance to Linsitinib itself. Studies in ESCC cell lines demonstrated that while Linsitinib inhibited downstream pathways like AKT/mTOR and ERK, the phosphorylation level of NF-κB p65 was obviously activated in Linsitinib-resistant cell lines. nih.govnih.gov This suggests that NF-κB activation may serve as a compensatory mechanism contributing to intrinsic resistance to Linsitinib. nih.govresearchgate.net

Further research supports the role of NF-κB activation in Linsitinib resistance. Blockage of NF-κB activity using an inhibitor like JSH-23 could sensitize resistant ESCC cells to Linsitinib treatment. nih.govnih.gov This finding highlights that targeting both IGF-1R and NF-κB pathways concurrently may offer a strategy to overcome Linsitinib resistance. nih.govresearchgate.net

Data regarding the phosphorylation of NF-κB p65 in Linsitinib-resistant ESCC cells are summarized below:

Cell Line (Resistance to Linsitinib)Treatment (Linsitinib concentration)Effect on NF-κB p65 PhosphorylationSource
ESCC resistant cell lines (TE-1, KYSE-510)0.1 or 1.0 μmol/L for 72 hSignificantly increased nih.govnih.govresearchgate.net

Preclinical Investigations of Linsitinib Efficacy

In Vivo Animal Model Studies

Tumor Growth Inhibition and Apoptosis Induction in Xenograft Models

Preclinical studies have demonstrated the antitumor activity of linsitinib (B1684704) in various tumor models. nih.govresearchgate.net Linsitinib functions by inhibiting the tyrosine kinase domain of IGF-1R, which prevents autophosphorylation and downstream signaling pathways that promote cell proliferation and survival. tocris.comnih.govresearchgate.net This inhibition can lead to decreased tumor growth and the induction of apoptosis in susceptible cancer cells. nih.govnih.gov

In colorectal cancer xenografts, treatment with linsitinib (OSI-906) resulted in decreased tumor growth and increased apoptosis. nih.gov Studies using IGF-1R-driven xenograft mouse models have shown that linsitinib can suppress tumor growth in a dose-dependent manner. medchemexpress.comcaymanchem.comapexbt.com For instance, in an IGF-1R-driven LISN xenograft model, linsitinib demonstrated robust antitumor efficacy. tocris.comcaymanchem.com At a dose of 75 mg/kg, it showed 100% tumor growth inhibition (TGI) and 55% regression, while a dose of 25 mg/kg resulted in 60% TGI with no regression. medchemexpress.com

Linsitinib has also been investigated in combination therapies in xenograft models. In Ewing Sarcoma (ES) xenograft models, linsitinib alone significantly decreased tumor burden compared to vehicle controls. researchgate.net Furthermore, combinational treatment with KPT-330 achieved significantly more potent antitumor effects in the EW8 xenograft model. researchgate.net

However, the efficacy of linsitinib can vary depending on the cancer type and the specific molecular characteristics of the tumor. In a study involving triple-negative breast cancer (TNBC) cell line-derived xenografts (HCC1143), linsitinib at 25 mg/kg did not prevent or delay tumor formation and had no significant effect on tumor growth compared to vehicle or control groups. nih.govplos.org This suggests that while IGF-1R and IR are expressed in TNBC, targeting them alone with linsitinib may not be sufficient to inhibit cancer growth, possibly due to the involvement of multiple altered signaling pathways in this cancer subtype. nih.gov

Data on Linsitinib's effect on tumor growth inhibition in specific xenograft models:

Xenograft ModelLinsitinib DoseTumor Growth Inhibition (TGI)Tumor RegressionSource
IGF-1R-driven (LISN)75 mg/kg100%55% medchemexpress.com
IGF-1R-driven (LISN)25 mg/kg60%0% medchemexpress.com
Ewing Sarcoma (EW8)Not specifiedMarkedly decreased tumor burdenNot specified researchgate.net
Ewing Sarcoma (TC32)Not specifiedMarkedly decreased tumor burdenNot specified researchgate.net
Colorectal CancerNot specifiedDecreased tumor growthNot specified nih.gov
Non-Small Cell Lung Cancer60 mg/kgInhibited growthNot specified plos.org
Colorectal Cancer40 mg/kgInhibited tumor growthNot specified plos.org
Triple-Negative Breast Cancer (HCC1143)25 mg/kgNo significant effectNo regression nih.govplos.org

Linsitinib has also been shown to induce apoptosis in various cell lines, including IGF-1R and TSH-R expressing cells. nih.govfrontiersin.org In these cell lines, linsitinib strongly induced apoptosis, confirmed morphologically and by increased caspase-3/7 activity, at concentrations of 31,612.5 ng/mL and 63,225 ng/mL. nih.govfrontiersin.org

Data on Linsitinib's effect on apoptosis induction in cell lines:

Cell Line TypeLinsitinib ConcentrationEffect on Apoptosis (Caspase-3/7 activity)P-valueSource
IGF-1R expressing31,612.5 ng/mLIncreased0.0158 nih.govfrontiersin.org
TSH-R expressing31,612.5 ng/mLIncreased0.0048 nih.govfrontiersin.org
IGF-1R expressing63,225 ng/mLIncreased0.0005 nih.govfrontiersin.org
TSH-R expressing63,225 ng/mLIncreased0.0020 nih.govfrontiersin.org
IL3-independent JAK2V617F transduced Ba/F3 cellsNot specifiedInduced apoptosisNot specified ashpublications.org

Attenuation of Autoimmune Disease Progression in Thyroid Eye Disease Murine Models

Linsitinib has demonstrated efficacy in preclinical models of Thyroid Eye Disease (TED), an autoimmune disorder often associated with Graves' disease. nih.govslingtx.combiospace.comfrontiersin.orgendocrine-abstracts.orgfrontiersin.org TED is characterized by inflammation and tissue remodeling in the orbit, driven in part by the interaction between IGF-1R and the thyroid stimulating hormone receptor (TSHR). researchgate.netfrontiersin.org

Studies in experimental murine models for Graves' disease and TED have shown that linsitinib can attenuate disease development and progression. nih.govfrontiersin.orgendocrine-abstracts.orgfrontiersin.org In a mouse model induced by immunization with a plasmid encoding the A-subunit of human TSHR, linsitinib was administered orally for four weeks, initiated in either the early ("active") or late ("chronic") phases of the disease. nih.govfrontiersin.orgendocrine-abstracts.orgfrontiersin.org

Linsitinib treatment prevented autoimmune hyperthyroidism in the early stage of the disease by reducing morphological changes and blocking T-cell infiltration in the thyroid tissue. nih.govfrontiersin.orgfrontiersin.org Specifically, in early TSHR-immunized mice, linsitinib prevented infiltration of thyroid tissue with CD3+ T-cells, showing no significant differences compared to healthy control mice. nih.govfrontiersin.org

In the late stage of the disease, linsitinib's main effect was observed in the orbit. nih.govfrontiersin.org It significantly reduced immune infiltration of T-cells (CD3 staining) and macrophages (F4/80 and TNFα staining) in the orbital fat of late TSHR-immunized mice. nih.gov While there was a trend towards reduced T-cell infiltration in the early group, it was not statistically significant. nih.gov Linsitinib treatment also normalized the amount of brown adipose tissue in the orbit in both early and late treatment groups. nih.govfrontiersin.org In vivo MRI of the late group revealed a marked decrease in inflammation, significant reduction of existing muscle edema, and reduced formation of brown adipose tissue. frontiersin.orgendocrine-abstracts.org

These preclinical findings suggest that linsitinib can effectively prevent the development and progression of TED in experimental murine models, improving the total disease outcome. nih.govfrontiersin.orgprnewswire.com

Data on Linsitinib's effect on immune cell infiltration in orbital tissue in late-stage TED murine model:

Cell TypeLocationEffect of Linsitinib TreatmentStatistical SignificanceSource
CD3+ T-cellsOrbital fatSignificantly reduced infiltrationSignificant nih.gov
CD3+ T-cellsOrbital muscleNot specifiedNot specified nih.gov
Macrophages (F4/80, TNFα)OrbitaReduced infiltrationNot specified nih.govfrontiersin.org

Amelioration of Myeloproliferative Neoplasm Phenotypes in Polycythemia Vera Murine Models

Linsitinib has also been investigated for its potential to ameliorate phenotypes associated with myeloproliferative neoplasms (MPNs), specifically Polycythemia Vera (PV), in murine models. ashpublications.orgresearchgate.netresearchgate.netnih.gov PV is characterized by excessive production of blood cells, often driven by mutations such as JAK2V617F. ashpublications.orgnih.govmdpi.com

Preclinical analysis using a JAK2V617F bone marrow transplant (BMT) mouse model of PV investigated the effect of linsitinib on the disease phenotype in vivo. ashpublications.org Linsitinib treatment in this model significantly reduced the elevated red blood cell count, hematocrit, and hemoglobin levels, which are characteristic features of PV. ashpublications.org Additionally, the white blood cell count was decreased. ashpublications.org

In methylcellulose (B11928114) colony assays using mononuclear cells (MNCs) from PV patients, linsitinib significantly reduced the formation of erythropoietin (EPO)-independent colonies (EEC), which are indicative of the aberrant PV clone growth. ashpublications.orgresearchgate.net In contrast, linsitinib did not affect colony formation from either PV or healthy control MNCs in the presence of EPO, suggesting a specific inhibitory effect on the EPO-independent growth characteristic of PV. ashpublications.orgresearchgate.net

These data suggest that inhibiting IGF-1 signaling with linsitinib can ameliorate the PV phenotype in a murine model, providing a preclinical rationale for further investigation of IGF-1 pathway inhibitors for the treatment of PV. ashpublications.org

Data on Linsitinib's effect on hematological parameters in a JAK2V617F BMT mouse model of PV:

Hematological ParameterEffect of Linsitinib TreatmentSource
Red Blood Cell CountSignificantly reduced ashpublications.org
HematocritSignificantly reduced ashpublications.org
HemoglobinSignificantly reduced ashpublications.org
White Blood Cell CountDecreased ashpublications.org

Data on Linsitinib's effect on colony formation from PV patient MNCs:

Assay TypeConditionEffect of Linsitinib TreatmentStatistical SignificanceSource
Methylcellulose colony assayAbsence of EPOSignificantly reduced EEC formationSignificant (P < 0.05) ashpublications.orgresearchgate.net
Methylcellulose colony assayPresence of EPONo significant effectNot significant ashpublications.orgresearchgate.net

Mechanisms of Linsitinib Resistance

Identification of Intrinsic Resistance Pathways (e.g., NF-κB Activation)

Intrinsic resistance to Linsitinib (B1684704) can be mediated by pre-existing signaling pathways within tumor cells. Research indicates that activation of the nuclear factor-kappa B (NF-κB) pathway plays a significant role in the intrinsic resistance to Linsitinib, particularly in esophageal squamous cell carcinoma (ESCC) annexpublishers.comnih.govnih.govresearchgate.net. Studies have shown that in Linsitinib-resistant ESCC cell lines, the phosphorylation level of NF-κB p65 is significantly activated, which is associated with a reduced apoptotic effect nih.govnih.gov. NF-κB is a transcription factor that plays a critical role in cell survival and anti-apoptotic signaling, promoting chemoresistance in various tumors annexpublishers.comresearchgate.net. Blocking NF-κB activity, for instance, by using an inhibitor like JSH-23, has been shown to sensitize Linsitinib-resistant ESCC cells to treatment, suggesting that targeting NF-κB could be a strategy to overcome this intrinsic resistance nih.govnih.gov.

Compensatory Signaling Mechanisms Counteracting Linsitinib Effects

Tumor cells can develop resistance to Linsitinib by activating compensatory signaling mechanisms that bypass the primary blockade of IGF-1R and IR. While Linsitinib effectively inhibits downstream pathways like AKT/mTOR and ERK in both sensitive and resistant cell lines, resistance may occur not due to a failure to inhibit these pathways, but rather from compensatory mechanisms that counteract the effects of inhibiting only the upstream receptors nih.gov. These compensatory pathways allow for continued cell growth and survival under Linsitinib treatment nih.gov.

Cross-talk with Other Receptor Tyrosine Kinases and Signaling Cascades (e.g., Src, AXL, EGFR)

Cross-talk between IGF-1R and other receptor tyrosine kinases (RTKs) and signaling cascades can contribute to Linsitinib resistance. For example, reciprocal co-activation between IGF-1R and Src has been observed to confer Linsitinib resistance researchgate.net. Targeting these compensatory signaling pathways, such as Src, in combination with IGF-1R inhibition may improve therapeutic responses and overcome resistance researchgate.net.

Other RTKs like AXL and EGFR have also been implicated in resistance to targeted therapies, and their involvement in Linsitinib resistance through cross-talk is a potential mechanism nih.govmedchemexpress.commednexus.orgresearchgate.netsrce.hr. While Linsitinib primarily targets IGF-1R and IR, compensatory signaling through other growth factor receptors, including EGFR, may play a role in the lack of efficacy observed in some clinical trials oup.com. Activation of the IGF pathway has been suggested to be involved in the activation of the EGFR compensatory signaling pathway, allowing resistant cells to maintain downstream signaling despite EGFR inhibition imrpress.com.

Role of IGF-1/IGF-1R Axis Upregulation in Drug Resistance

Upregulation of the IGF-1/IGF-1R axis itself can be a significant mechanism of drug resistance, including resistance to therapies other than direct IGF-1R inhibitors. Increased expression or activation of IGF-1R is associated with decreased survival in various tumors, including NSCLC, and its increased activity promotes tumorigenesis in preclinical models nih.gov. The IGF-1/IGF-1R axis can promote tumor cell survival, proliferation, and migration through the activation of multiple downstream pathways, including PI3K/Akt, MAPK, JAK/STAT, Src, and focal adhesion kinase (FAK) d-nb.info.

IGF1R-Mediated Resistance to Other Targeted Therapies (e.g., PI3K-δ Inhibitors)

The IGF-1R pathway can also mediate resistance to other targeted therapies, such as PI3K-δ inhibitors. Studies in chronic lymphocytic leukemia (CLL) models have shown that resistance to PI3K-δ inhibitors can occur due to a signaling switch mediated by the consistent and functionally relevant activation of IGF-1R, resulting in enhanced MAPK signaling in resistant tumors nih.govashpublications.org. Overexpression of IGF-1R has demonstrated a prominent role in resistance to PI3K-δ inhibitors in vitro nih.govashpublications.org. This upregulation of IGF-1R in PI3K-δ inhibitor-resistant tumors can be mediated by the functional activation and enhanced nuclear localization of FOXO1 transcription factors and GSK3β nih.govashpublications.org. In human CLL, high IGF-1R expression has been associated with trisomy 12 nih.govashpublications.org. These findings suggest that targeting IGF-1R could be an effective strategy to overcome resistance to PI3K-δ inhibitors nih.govashpublications.org.

Preclinical Combination Research Strategies with Linsitinib

Synergistic Interactions with Other Small Molecule Inhibitors (e.g., MEK Inhibitors, SFK Inhibitors)

Preclinical research has explored the synergistic potential of combining linsitinib (B1684704) with other targeted therapies. In adrenocortical carcinoma (ACC), combining IGF1R and MEK inhibition demonstrated strong synergy in cytotoxicity across ACC cell lines and organoids derived from surgical resections and patient-derived xenografts. This combination downregulated ERK phosphorylation and increased apoptosis compared to either inhibitor alone. Linsitinib combined with cobimetinib (B612205) significantly reduced tumor growth in an ACC xenograft model aacrjournals.orgresearchgate.net.

In non-small cell lung cancer (NSCLC) cells with high Src phosphorylation, treatment with linsitinib initially inactivated the IGF-1R pathway but led to a Src-dependent reactivation of downstream effectors. In these cells, combining linsitinib with the Src inhibitor dasatinib (B193332) was more effective in suppressing proliferation and colony formation than single-agent treatments. This combination also induced apoptosis in EGFR-mutant NSCLC cells with acquired resistance to EGFR TKIs and caused substantial tumor shrinkage in xenograft models nih.gov.

In colorectal cancer cells with active MAPK signaling, using linsitinib in combination with a MEK inhibitor demonstrated synergistic effects researchgate.net.

Combination with Conventional Chemotherapeutic Agents (e.g., cisplatin (B142131), bortezomib (B1684674), paclitaxel (B517696), irinotecan (B1672180), regorafenib (B1684635), aspirin)

Combinations of linsitinib with conventional chemotherapeutic agents have been evaluated in various preclinical models.

In ovarian clear cell carcinoma (OCCC) cells, linsitinib restored sensitivity to cisplatin by silencing the IGF-1R/AKT signaling pathway frontiersin.org.

Preclinical studies in multiple myeloma have shown that IGF-1R inhibition enhances the in vitro activity of bortezomib, suggesting that IGF-1R inhibitors could improve the clinical efficacy of proteasome inhibitors ashpublications.orgconfex.com. Linsitinib has demonstrated synergistic effects with bortezomib in vitro and has overcome bortezomib resistance in in vivo myeloma models sci-hub.se. A combination of linsitinib with the proteasome inhibitor carfilzomib (B1684676) showed enhanced anti-myeloma activity in multiple human myeloma cell lines, irrespective of IGF1R mutation status mdpi.com.

In preclinical ovarian cancer models, combinations of paclitaxel with linsitinib have shown promising activity nih.govresearchgate.net. Increased IGF-1R and IR activity is observed in human cancers and is implicated in resistance to chemotherapy like paclitaxel. Preclinical studies have shown that linsitinib blocked IGF-1R/IR-AKT pathway activity evoked by paclitaxel treatment ascopubs.org. However, one preclinical study in triple-negative breast cancer (TNBC) cell lines found that while some cell lines were sensitive to linsitinib, combining it with the IGF ligand targeting antibody xentuzumab did not improve growth inhibition in vitro plos.orgnih.gov.

In colon cancer, the use of linsitinib and acetylsalicylic acid (aspirin) as IGF1-R antagonists inhibited the resistance of colon cancer to regorafenib. mdpi.comresearchgate.netresearchgate.netnih.govnih.govresearchgate.net. This combination, along with regorafenib, inhibited the growth of colon cancer stem-like cells, decreased the expression of cancer stem cell markers (CD133, CD44, and CD24), and increased the expression of anti-cancer genes (CDX2 and PTEN) mdpi.comresearchgate.netresearchgate.netnih.govnih.gov. In a tumor-induced mouse model, treatment with linsitinib, aspirin (B1665792), and regorafenib enhanced body weight and survival, and reduced the number of tumors and levels of inflammatory cytokines mdpi.comresearchgate.netnih.govnih.gov.

A phase I study evaluated linsitinib in combination with irinotecan in patients with advanced cancer. While this was a clinical trial, the rationale was based on preclinical data, and the study determined a maximum tolerated dose for the combination plos.orgfirstwordpharma.com.

Modulating Resistance to Existing Therapies in Preclinical Models

Preclinical studies have indicated that linsitinib can modulate resistance to existing therapies. IGF-1R has been shown to mediate acquired resistance to erlotinib (B232) in lung cancers with wild-type EGFR. Combined inhibition of IGF1R/INSR and EGFR with agents like linsitinib and erlotinib has resulted in supra-additive inhibition of tumor growth in vitro and in vivo in NSCLC, breast, pancreatic, and colorectal cancer models aacrjournals.org. In a colorectal cancer xenograft study, erlotinib-resistant tumors with marked IGF-2 overexpression were sensitized to EGFR inhibition by a small-molecule IGF1R TKI aacrjournals.org. Synergistic effects on cancer cell and tumor growth using combinations of linsitinib or other IGF-1R targeted agents with erlotinib have been observed in preclinical studies, suggesting a role for IGF-1R in mediating resistance to EGFR-targeted therapies manchester.ac.uk.

In multiple myeloma, linsitinib has demonstrated the ability to overcome bortezomib resistance in in vivo models sci-hub.se.

The combination of linsitinib and aspirin has been shown to inhibit the resistance of colon cancer to regorafenib mdpi.comresearchgate.netresearchgate.netnih.govnih.govresearchgate.net.

Investigating Antagonistic Interactions (e.g., Metformin (B114582) Combination)

While many preclinical studies focus on synergistic or additive effects, some have investigated antagonistic interactions. Research exploring the combination of linsitinib and metformin in ovarian cancer cell lines (OVCAR3) found that this combination exhibited an antagonistic effect, reducing their anti-neoplastic efficacy compared to linsitinib monotherapy researchgate.netnih.govresearchgate.netnih.govlarvol.commdpi.comdntb.gov.ua. This antagonistic effect might be related to high glucose levels in the cell culture environment, which could protect against metformin's cytotoxic effects nih.govmdpi.com. However, another preclinical study in a TSH-R cell line included combined treatment with linsitinib and metformin to evaluate potential synergistic effects, noting that metformin modulates key signaling pathways targeted by linsitinib and its response is highly dependent on glucose conditions frontiersin.org.

Summary of Preclinical Combination Findings

Combination Partner(s)Cancer Type(s) StudiedPreclinical Finding(s)Source(s)
MEK Inhibitors (e.g., Cobimetinib)Adrenocortical Carcinoma, Colorectal CancerSynergistic cytotoxicity, reduced tumor growth, downregulated ERK phosphorylation, increased apoptosis. Synergistic effects in cells with active MAPK. aacrjournals.orgresearchgate.netresearchgate.net
SFK Inhibitors (e.g., Dasatinib)Non-Small Cell Lung CancerMore effective in suppressing proliferation and colony formation than single agents, induced apoptosis, caused tumor shrinkage in xenografts, overcame resistance to EGFR TKIs. nih.gov
CisplatinOvarian Clear Cell CarcinomaRestored sensitivity to cisplatin by silencing IGF-1R/AKT pathway. frontiersin.org
BortezomibMultiple MyelomaEnhanced bortezomib activity in vitro, synergistic effects in vitro, overcame bortezomib resistance in vivo. ashpublications.orgconfex.comsci-hub.se
CarfilzomibMultiple MyelomaEnhanced anti-myeloma activity in cell lines. mdpi.com
PaclitaxelOvarian Cancer, Triple-Negative Breast CancerPromising activity in ovarian cancer models. Blocked IGF-1R/IR-AKT pathway activity evoked by paclitaxel. Did not improve growth inhibition in some TNBC cell lines. nih.govresearchgate.netascopubs.orgplos.orgnih.gov
IrinotecanAdvanced Cancer (Phase I clinical study with preclinical basis)Maximum tolerated dose determined. plos.orgfirstwordpharma.com
Regorafenib + AspirinColon CancerInhibited resistance to regorafenib, inhibited cancer stem cell growth, altered gene expression (CD133, CD44, CD24, CDX2, PTEN), enhanced survival and reduced tumors in mice. mdpi.comresearchgate.netresearchgate.netnih.govnih.govresearchgate.net
ErlotinibNSCLC, Breast, Pancreatic, Colorectal CancerSupra-additive inhibition of tumor growth, sensitized erlotinib-resistant tumors, overcame acquired resistance to erlotinib. aacrjournals.orgmanchester.ac.uk
MetforminOvarian CancerAntagonistic effect observed in OVCAR3 cells, reducing anti-neoplastic efficacy. Response may be glucose-dependent. researchgate.netnih.govresearchgate.netnih.govlarvol.commdpi.comdntb.gov.ua

Advanced Methodologies in Linsitinib Research

In Vitro Assay Development and Application

A range of in vitro assays are fundamental to understanding Linsitinib's cellular effects, including its impact on cell proliferation, apoptosis, and metabolic activity.

Cell Proliferation Assays: The MTT assay is a common method used to assess the inhibitory effect of Linsitinib (B1684704) on cell proliferation. Studies have utilized this assay in various cell lines, including those expressing IGF-1R and Chinese Hamster Ovary (CHO) cells overexpressing TSH-R. Linsitinib has been shown to strongly inhibit the proliferation of both cell lines in a concentration-dependent manner. For instance, in an IGF-1R expressing cell line, concentrations of 31,612.5 ng/mL and 63,225 ng/mL resulted in 78% and 73% inhibition, respectively. Similarly, in TSH-R overexpressing cells, these concentrations led to 75% and 73% inhibition. nih.gov

Cell Line Linsitinib Concentration (ng/mL) Proliferation Inhibition (%) P-value
IGF-1R expressing 31,612.5 78 0.0031
IGF-1R expressing 63,225 73 0.0073
TSH-R overexpressing 31,612.5 75 0.0059
TSH-R overexpressing 63,225 73 0.0108

Apoptosis Assays: To evaluate Linsitinib's ability to induce programmed cell death, assays such as the Caspase-3/7 activity assay are employed. Increased caspase-3/7 activity is indicative of apoptosis. Research has demonstrated that Linsitinib significantly increases caspase-3/7 activity in both IGF-1R and TSH-R expressing cell lines. nih.gov For example, at a concentration of 63,225 ng/mL, Linsitinib increased caspase-3/7 activity by 6.68-fold relative to control in IGF-1R cells and 5.75-fold in TSH-R cells. nih.gov

Cell Line Linsitinib Concentration (ng/mL) Caspase-3/7 Activity (relative to control) P-value
IGF-1R expressing 31,612.5 6.24 0.0158
IGF-1R expressing 63,225 6.68 0.0005
TSH-R overexpressing 31,612.5 5.53 0.0048
TSH-R overexpressing 63,225 5.75 0.0020

Western Blot Analysis: Western blotting is a crucial technique for assessing protein expression levels and the phosphorylation status of target proteins following Linsitinib treatment. This method helps researchers confirm the engagement of Linsitinib with its targets, such as IGF-1R, and evaluate downstream signaling pathway modulation. unical.it

Metabolic Assays: The Seahorse XFe96 Bioanalyzer is utilized to assess the metabolic effects of Linsitinib on cellular respiration and glycolysis, providing insights into how the compound affects cellular energy metabolism. unical.it

Molecular Biology Techniques

Molecular biology techniques, such as RNA knockdown and siRNA transfection, are valuable tools for investigating the role of specific genes in Linsitinib's mechanism of action and identifying potential resistance pathways.

RNA Knockdown and siRNA Transfection: Small interfering RNAs (siRNAs) are used to silence the expression of target genes. This technique allows researchers to study the functional consequences of reduced protein levels on cellular responses to Linsitinib. For instance, siRNA-mediated knockdown can be used to investigate the impact of silencing IGF-1R or other related signaling molecules on Linsitinib sensitivity. ahajournals.org The efficiency of siRNA knockdown can be assessed by measuring the reduction in mRNA levels, often aiming for at least 75% silencing. horizondiscovery.com Optimization of siRNA concentration and transfection methods is crucial for effective gene silencing. nih.govnih.gov

Target Identification and Structural Analysis

Identifying the precise protein targets of Linsitinib and understanding the structural basis of its interaction are critical for elucidating its mechanism and potential off-target effects.

Photoaffinity Labeling (PAL): PAL is a powerful technique used to identify the direct protein binding partners of a small molecule like Linsitinib within a complex proteome. chemrxiv.orgbiorxiv.orgnih.gov This method involves using a Linsitinib-based probe containing a photoactivable group that forms a covalent bond with interacting proteins upon irradiation. biorxiv.orgnih.gov

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often coupled with PAL for the identification and quantification of labeled proteins. chemrxiv.orgnih.govresearchgate.net After photoaffinity labeling and enrichment of labeled proteins, samples are digested into peptides and analyzed by LC-MS/MS to identify the proteins that were covalently bound by the Linsitinib probe. chemrxiv.orgnih.gov This approach can reveal both intended targets and potential off-targets. chemrxiv.orgnih.gov Studies using imidazopyrazine-based photoaffinity probes, including one derived from Linsitinib, have identified a range of potential off-targets. chemrxiv.orgnih.govresearchgate.net

Molecular Modeling and Scaffold Conformation Analysis: Computational approaches like molecular modeling and scaffold conformation analysis are used to predict and understand the binding interactions of Linsitinib with its targets and potential off-targets at an atomic level. chemrxiv.orgresearchgate.net These techniques can provide insights into the preferred conformations of Linsitinib and how these conformations might influence binding affinity and selectivity. chemrxiv.orgresearchgate.net In silico analyses have suggested that the compact structure and distinct orientation of the substituent on the Linsitinib scaffold may contribute to its binding profile. chemrxiv.org

Development and Utilization of Disease-Specific Preclinical Models

Preclinical models that accurately mimic human diseases are essential for evaluating the in vivo efficacy and pharmacodynamics of Linsitinib.

ESCC Cell Lines: Human esophageal squamous cell carcinoma (ESCC) cell lines are utilized in vitro to study the effects of Linsitinib on ESCC cell growth and survival. nih.gov While human cell lines are common, the development of syngeneic mouse ESCC cell lines and models is also pursued to enable studies in immunocompetent settings, which are particularly relevant for evaluating therapies that may interact with the immune system. nih.gov

Human Orbital Fibroblasts: Given Linsitinib's potential application in thyroid eye disease (TED), which involves the proliferation and activity of orbital fibroblasts, human orbital fibroblasts are used as a preclinical model. researchgate.netfrontiersin.org These cells can be treated with Linsitinib in vitro to assess its effects on their proliferation, cytokine production, and other relevant functions related to TED pathogenesis.

JAK2V617F BMT Model: In the context of myeloproliferative neoplasms, specifically those driven by the JAK2V617F mutation, bone marrow transplantation (BMT) models in mice are employed. nih.gov These models involve transplanting bone marrow cells expressing the JAK2V617F mutation into irradiated recipient mice, leading to the development of a disease phenotype that mimics human myelofibrosis. nih.gov While Linsitinib is primarily known as an IGF-1R inhibitor, studies in such models can help explore potential broader activities or combination therapy approaches. nih.gov

Emerging Research Perspectives for Linsitinib

Investigation in Unconventional Therapeutic Areas (e.g., Infectious Diseases like Tuberculosis)

While initially developed as an antineoplastic agent, emerging research has explored the potential of linsitinib (B1684704) in unconventional therapeutic areas, notably infectious diseases such as tuberculosis (TB). nih.govdrugbank.com Studies have identified linsitinib as a potent inhibitor of Mycobacterium tuberculosis (Mtb) glutamine synthetase (GlnA1), an enzyme essential for the growth of Mtb. researchgate.netacs.orgnih.gov This inhibition has been shown to be ATP-competitive and specific in Mtb. acs.orgnih.gov

Furthermore, linsitinib has demonstrated the ability to enhance autophagy flux in macrophages, both uninfected and Mtb-infected. researchgate.netacs.orgnih.gov This linsitinib-mediated autophagy contributes to the reduction of intracellular growth of both wild-type and isoniazid-resistant Mtb. researchgate.netacs.orgnih.gov These findings suggest a potential role for linsitinib as a host-directed therapy for TB, either alone or in combination with existing antibiotics like bedaquiline. researchgate.netacs.orgnih.gov This research highlights the potential for repurposing kinase inhibitors like linsitinib for antimicrobial applications, particularly against intracellular bacteria. mdpi.combiorxiv.org

Beyond infectious diseases, linsitinib has also been investigated in the context of autoimmune disorders such as Graves' disease (GD) and its manifestation, Thyroid Eye Disease (TED). nih.govplos.orgresearchgate.net Research in experimental murine models of GD has shown that linsitinib can effectively prevent the development and progression of TED. nih.govresearchgate.net It has been observed to reduce morphological changes indicative of hyperthyroidism and block T-cell infiltration in the thyroid in the early stages of the disease. nih.govresearchgate.net In the later stages, linsitinib's primary effect was observed in the orbit, where it reduced immune infiltration of T-cells and macrophages, suggesting a direct impact on the autoimmune response. nih.govresearchgate.net Linsitinib also inhibited IGF-1-induced cell proliferation and hyaluronic acid secretion in orbital fibroblasts from TED patients by suppressing the PI3K/Akt and ERK pathways. plos.orgresearchgate.net

Elucidation of Biomarkers for Preclinical Response Prediction

Identifying biomarkers to predict preclinical response to linsitinib has been a significant area of research, particularly given the variable antitumor effects observed in clinical trials. nih.govd-nb.info The lack of reliable predictive biomarkers has been suggested as a contributing factor to the mixed outcomes in some studies. nih.govnih.gov

In preclinical lung cancer models, [18F]fluorodeoxyglucose-positron emission tomography ([18F]FDG-PET) has been reported as a method to predict response to linsitinib. nih.govguidetopharmacology.org "Metabolic burden" as measured by [18F]FDG-PET has also been described as a prognostic factor in patients with small-cell lung cancer (SCLC). nih.govgithub.com

In the context of resistance to other therapies, such as tamoxifen (B1202) in estrogen receptor-positive (ER+) breast cancer, the activation of the IGF-1R pathway has been investigated as a potential biomarker for linsitinib therapy. nih.govtue.nl Preclinical studies indicate that activated IGF-1R can drive endocrine resistance. nih.govtue.nl Research suggests that positive p-IGF-1R/InsR expression may be a predictive marker for diminished benefit from adjuvant tamoxifen. nih.govtue.nl In cell line studies, the stimulation, rather than just overexpression, of IGF-1R was found to drive tamoxifen resistance, which could be abrogated by linsitinib. nih.govtue.nl

Furthermore, in chronic myeloid leukemia (CML), changes in IGFBP expression have been associated with resistance to imatinib, indicating a potential biomarker role for these proteins. mdnewsline.com Gene expression analysis has shown upregulation of IGF-1-related genes like IGFBP2 and IGFBP7 in imatinib-resistant CML patients, although IGF-1 and IGF-1R levels themselves remained unchanged. mdnewsline.com

Studies in esophageal squamous cell carcinoma (ESCC) have also highlighted the variability in sensitivity to linsitinib, pointing to the presence of intrinsic resistance. nih.gov Research in ESCC cell lines indicated that while linsitinib inhibited downstream AKT/mTOR and ERK signaling, the activation of NF-κB p65 was observed in linsitinib-resistant cell lines, suggesting NF-κB activation as a potential mechanism of resistance and a possible predictive marker. nih.gov

Research into Ligand-Dependent and Ligand-Independent Growth Inhibition Mechanisms

Linsitinib is known to inhibit the intrinsic tyrosine kinase activity of IGF-1R by binding to its cytoplasmic domain, thereby blocking ligand-dependent activation by IGF-1 and IGF-2. frontiersin.orgnih.govplos.orgnih.gov This inhibition prevents the autophosphorylation of the activation loop in the kinase domain. frontiersin.orgnih.gov

The binding of ligands IGF-1 and IGF-2 to the extracellular alpha subunits of IGF-1R stimulates the intrinsic tyrosine kinase activity located in the beta subunits, leading to autophosphorylation and activation of downstream signaling cascades like PI3K/Akt and ERK, which promote cell growth and proliferation. frontiersin.orgplos.orgnih.gov Linsitinib interferes with this process by targeting the intracellular kinase domain. frontiersin.orgnih.gov

While the primary mechanism involves blocking ligand-induced activation, research also explores potential ligand-independent mechanisms or how linsitinib might impact pathways that contribute to growth independently of direct ligand binding to IGF-1R. For instance, in the context of resistance to other therapies or in specific cancer types, alternative signaling pathways or interactions with other receptors can contribute to growth and survival. The interplay between IGF-1R and other pathways, such as EGFR or Src, can influence cellular responses and potentially contribute to mechanisms of resistance that are not solely dependent on IGF-1 or IGF-2 ligand binding to IGF-1R. aacrjournals.orgresearchgate.net For example, cross-talk between IGF1R, IR, and EGFR has been shown to mediate resistance to individual receptor blockade, and combined inhibition has demonstrated supra-additive inhibition of tumor growth in preclinical models. aacrjournals.org This suggests that targeting IGF-1R with linsitinib can impact growth in contexts where multiple pathways are involved, potentially including mechanisms that are not strictly ligand-dependent on IGF-1R once these pathways are activated.

In the case of thyroid eye disease, the interaction and crosstalk between TSHR and IGF-1R are crucial to disease pathogenesis. nih.govplos.org While linsitinib does not bind to TSHR, its inhibition of IGF-1R can impact the signaling mediated by the TSHR/IGF-1R complex, which is stimulated by autoantibodies binding to TSHR. nih.gov This suggests an indirect effect on growth and proliferation driven by TSHR activation, highlighting a mechanism where linsitinib's efficacy extends beyond purely ligand-dependent IGF-1R activation. nih.gov

The variable sensitivity to linsitinib observed in different cell lines and tumor types also points towards the involvement of other factors and pathways that can influence growth and response, potentially representing ligand-independent mechanisms of resistance or alternative growth-promoting signals that the inhibition of ligand-dependent IGF-1R alone cannot fully overcome. nih.govd-nb.info

Q & A

Q. How can researchers reconcile disparities between preclinical and clinical data on Linsitinib’s therapeutic window?

  • Methodological Answer : Conduct reverse translational studies using PDX models treated with human-equivalent doses. Analyze clinical trial data for covariates (e.g., comedications, comorbidities) that may alter efficacy. Use Bayesian meta-analysis to integrate preclinical and clinical datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.